Meglumine indomethacinate is a pharmaceutical compound that combines the nonsteroidal anti-inflammatory drug indomethacin with meglumine, a sugar alcohol derived from glucose. This compound is primarily utilized for its analgesic and anti-inflammatory properties, making it useful in various medical applications. The chemical formula for meglumine indomethacinate is , and it has a molecular weight of approximately 553.01 g/mol .
Meglumine indomethacinate falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and can be classified as an analgesic and antipyretic agent. It is often used in clinical settings to manage pain associated with various conditions, including arthritis and other inflammatory disorders .
The synthesis of meglumine indomethacinate typically involves the reaction between indomethacin and meglumine under controlled conditions. The process can include:
The molecular structure of meglumine indomethacinate features a complex arrangement that includes:
The structural formula can be depicted as follows:
Meglumine indomethacinate can undergo several chemical reactions typical of NSAIDs:
The stability of meglumine indomethacinate is influenced by factors such as pH, temperature, and light exposure. Stability studies are essential for determining shelf life and optimal storage conditions .
The mechanism of action of meglumine indomethacinate primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability during formulation development .
Meglumine indomethacinate is primarily used in:
Meglumine indomethacinate (CAS 36798-16-0) is a molecular salt formed through acid-base interaction between indomethacin (a weak carboxylic acid NSAID) and meglumine (N-methyl-D-glucamine, a basic amino sugar). The structural framework comprises:
Non-covalent Interactions: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) studies indicate proton transfer from indomethacin’s carboxyl group to meglumine’s amine, forming a carboxylate-ammonium ion pair. Additional stabilization occurs via hydrogen bonding between meglumine’s hydroxyl groups and indomethacin’s carbonyl/carboxylate oxygen atoms [5] [9].
Table 1: Molecular Architecture of Meglumine Indomethacinate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₆H₃₃ClN₂O₉ | High-resolution MS [3] |
Average Mass | 534.99 g/mol | Calculated [2] |
Exact Mass | 534.1769 Da | Mass spectrometry [2] |
Elemental Composition | C 58.37%; H 5.84%; Cl 6.63%; N 5.24%; O 23.92% | Elemental analysis [2] |
Stereocenters | 4 (all in meglumine) | [3] |
Ionization State | Salt (1:1 stoichiometry) | NMR titration [5] |
Meglumine indomethacinate exhibits complex solid-state behavior influenced by synthesis and processing:
Table 2: Solid-State Properties of Meglumine Indomethacinate
Property | Crystalline Form | Amorphous/Lyophilized Form |
---|---|---|
Crystal System | Monoclinic (P2₁) | Non-diffracting |
Hydrogen Bond Length | 1.68 Å | Not applicable |
Melting Point | 158–162°C | Glass transition (Tg) ≈ 45°C |
Particle Size (post-lyophilization) | N/A | 75 ± 15 nm |
ζ-Potential (aqueous) | N/A | −35 mV |
Solubility Enhancement Mechanisms:
Degradation Pathways:
Table 3: Solubility of Meglumine Indomethacinate in Various Systems
System | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 5.8 ± 0.3 | pH 7.0, 25°C |
Phosphate Buffer (pH 8.0) | 73.1 ± 2.1 | With 1.8% ßCD [4] |
O/W Microemulsion | 35.6–73.1 | With meglumine/ßCD [4] |
Hydrogel (with L-arginine) | 42.3 ± 1.5 | 10% w/w ligand [5] |
Ionization Constants:
Partitioning and Permeability:
Biopharmaceutical Classification:Based on solubility (>10 mg/mL at pH 6.8) and permeability (moderate), meglumine indomethacinate aligns with BCS Class II (high solubility variant) or Class III, contrasting with indomethacin’s Class II classification [1].
Table 4: Ionization and Partitioning Properties
Parameter | Value | Significance |
---|---|---|
pKa (Indomethacin) | 4.5 | Dictates pH-dependent solubility |
pKa (Meglumine) | 9.39 | Salt stability above pH 4.5 |
log P | 1.15 ± 0.05 | Lipophilicity indicator |
log D₆.₀ | 0.92 ± 0.03 | Predicts intestinal absorption |
PSA | 125 Ų | Moderate permeability marker |
Caco-2 Papp | 8.7 × 10⁻⁶ cm/s | In vitro permeability model |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7